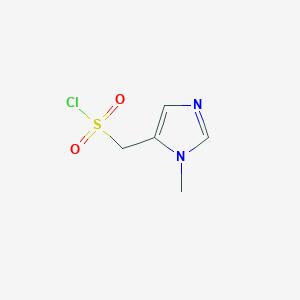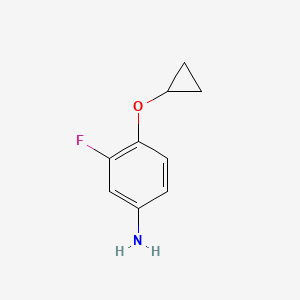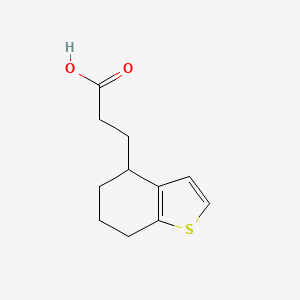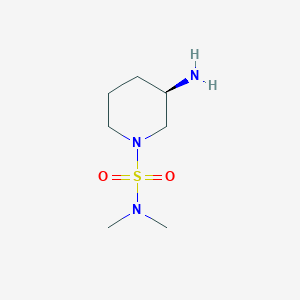![molecular formula C10H13F2NO2 B13253697 2-{[(2,5-Difluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13253697.png)
2-{[(2,5-Difluorophenyl)methyl]amino}propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2,5-Difluorophenyl)methyl]amino}propane-1,3-diol is a chemical compound with the molecular formula C10H13F2NO2 and a molecular weight of 217.21 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to an amino-propane-diol backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-Difluorophenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 2,5-difluorobenzylamine with glycidol under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,5-Difluorophenyl)methyl]amino}propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reagents used.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-{[(2,5-Difluorophenyl)methyl]amino}propane-1,3-diol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-{[(2,5-Difluorophenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The difluorophenyl group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The compound’s hydroxyl groups can also participate in hydrogen bonding and other interactions, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,3-Difluorophenyl)methyl]amino}propane-1,2-diol
- 2-Amino-2-methyl-1,3-propanediol
- 2-Methyl-1,3-propanediol
Uniqueness
2-{[(2,5-Difluorophenyl)methyl]amino}propane-1,3-diol is unique due to the presence of the 2,5-difluorophenyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications.
Properties
Molecular Formula |
C10H13F2NO2 |
|---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
2-[(2,5-difluorophenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C10H13F2NO2/c11-8-1-2-10(12)7(3-8)4-13-9(5-14)6-15/h1-3,9,13-15H,4-6H2 |
InChI Key |
CZBOWVXFIWUXFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CNC(CO)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-Methoxybutan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13253617.png)


![1-[(2-Amino-3-methylpentyl)oxy]-2-fluorobenzene](/img/structure/B13253632.png)
![Hexyl[1-(5-methylfuran-2-yl)ethyl]amine](/img/structure/B13253638.png)
![2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine](/img/structure/B13253645.png)
![7-Aminospiro[4.5]decan-8-one](/img/structure/B13253649.png)
![tert-Butyl N-{4-oxo-4-[2-(propan-2-yl)phenyl]butyl}carbamate](/img/structure/B13253653.png)

![2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol](/img/structure/B13253669.png)

![3-(Bromomethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B13253678.png)
amine](/img/structure/B13253688.png)

